molecular formula C8H10ClNO B1610976 2-Chloro-5-methoxy-4-methylaniline CAS No. 133088-44-5

2-Chloro-5-methoxy-4-methylaniline

Cat. No. B1610976
M. Wt: 171.62 g/mol
InChI Key: KBJTUEYTPBMKAM-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxy-4-methylaniline (CMMA) is an organic compound that is widely used in various scientific and industrial applications. CMMA is a derivative of aniline, a type of aromatic amine. It is a colorless liquid with a strong odor and is soluble in organic solvents. CMMA has been used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and fragrances. It has also been used in research applications such as biochemistry, physiology, and pharmacology.

Scientific Research Applications

Macromolecular Binding and Metabolism Studies

The compound 2-Chloro-5-methoxy-4-methylaniline has been studied for its interaction with macromolecules. Research by Hill, Shih, and Struck (1979) investigated the binding of 4-chloro-2-methylaniline, a closely related compound, to proteins, DNA, and RNA in rat liver. This study provides insights into how such chemicals interact at a molecular level with various biological components (Hill, Shih, & Struck, 1979).

Synthesis and Antioxidant Activities

Topçu, Ozen, Bal, and Taş (2021) synthesized novel compounds by reacting ω-chloro-isonitrosoacetophenone with 2-chloro-4-methylaniline, among others. These compounds exhibited significant antioxidant activities, showcasing the potential of 2-Chloro-5-methoxy-4-methylaniline derivatives in developing antioxidants (Topçu, Ozen, Bal, & Taş, 2021).

Spectroscopic Analysis for Molecular Structure Determination

Arjunan and Mohan (2009) conducted Fourier Transform Infrared (FTIR) and FT-Raman spectroscopic analysis of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline. This study helps in understanding the molecular structure and vibrational modes of such compounds,which is crucial for further chemical and pharmaceutical applications (Arjunan & Mohan, 2009).

Drug Synthesis

2-Chloro-5-methoxy-4-methylaniline has also been utilized in drug synthesis. For instance, Zhao, Lei, and Guo (2017) used a derivative in the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, highlighting its application in the synthesis of complex organic molecules for pharmaceutical purposes (Zhao, Lei, & Guo, 2017).

Chemical Analysis and Characterization Techniques

Karabacak, Karagöz, and Kurt (2008) conducted a comprehensive experimental and theoretical vibrational spectra analysis of 2-chloro-5-methylaniline. Their work provides important insights into the spectroscopic characterization and structural analysis of such compounds (Karabacak, Karagöz, & Kurt, 2008).

properties

IUPAC Name

2-chloro-5-methoxy-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-5-3-6(9)7(10)4-8(5)11-2/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJTUEYTPBMKAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20563900
Record name 2-Chloro-5-methoxy-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-methoxy-4-methylaniline

CAS RN

133088-44-5
Record name 2-Chloro-5-methoxy-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
RB Bedford, M Betham - The Journal of Organic Chemistry, 2006 - ACS Publications
… 2-Chloro-5-methoxy-4-methylaniline (85.8 mg, 0.5 mmol) and 2-bromoanisole (63.5 μL, 0.51 mmol) were added, and the reaction was then heated at reflux temperature for 18 h. The …
Number of citations: 214 pubs.acs.org
DH Boschelli, F Ye, YD Wang, M Dutia… - Journal of medicinal …, 2001 - ACS Publications
Subsequent to the discovery of 4-[(2,4-dichlorophenyl)amino]-6,7-dimethoxy-3-quinolinecarbonitrile (1a) as an inhibitor of Src kinase activity (IC 50 = 30 nM), several additional …
Number of citations: 272 pubs.acs.org
DM Berger, M Dutia, G Birnberg, D Powell… - Journal of medicinal …, 2005 - ACS Publications
… the route used to prepare 14a and 15a, 14c and 15c (∼1:1 mixture) were obtained as a yellow solid in 64% yield from the reaction of 12 and 13 with 2-chloro-5-methoxy-4-methylaniline…
Number of citations: 22 pubs.acs.org
P Sreevatsan - 2018 - repository.upenn.edu
… 2-Chloro-5-methoxy-4-methylaniline 7. To a 100 mL round bottom flask equipped with a stirbar was added 4-amino-5-chloro-2-methoxybenzoic acid 6 (5.00 g, 24.8 mmol) and …
Number of citations: 0 repository.upenn.edu
GP Chiusoli, M Catellani, M Costa, E Motti… - Coordination Chemistry …, 2010 - Elsevier
… The natural alkaloid Clausine P (1,7-dimethoxy-6-methyl-9H-carbazole) was obtained in a one-pot reaction in 80% yield from 2-chloro-5-methoxy-4-methylaniline and 2-bromoanisole …
Number of citations: 185 www.sciencedirect.com
P Sung - 2016 - repository.upenn.edu
… 2-Chloro-5-methoxy4-methylaniline (0.086 g, 0.5 mmol) and an aryl bromide (0.51 mmol) were added, and the mixture was heated at reflux for 18 h. The mixture was quenched by …
Number of citations: 1 repository.upenn.edu
H Kang, MR Herling, KA Niederer, YE Lee… - The Journal of …, 2018 - ACS Publications
… 2-Chloro-5-methoxy-4-methylaniline (1.0 g, 5.83 mmol) and an aryl bromide (5.94 mmol) were added. The reaction mixture was heated at reflux for 18 h. After the resultant mixture was …
Number of citations: 39 pubs.acs.org
H Kang - 2018 - search.proquest.com
Part I: The axially chiral biaryl motif is found in many natural products as well as in ligands for catalysis such as 1, 1’-binaphthol. Formation of axially chiral compounds was …
Number of citations: 2 search.proquest.com
RB Bedford, M Betham, JPH Charmant, AL Weeks - Tetrahedron, 2008 - Elsevier
The amination of 2-chloroanilines with aryl bromides and subsequent intramolecular direct arylation can be exploited in the synthesis of a range of fluorinated carbazoles, where the …
Number of citations: 80 www.sciencedirect.com
KA Niederer - 2020 - search.proquest.com
… 2-Chloro-5-methoxy-4-methylaniline (1.0 g, 5.83 mmol) and an aryl bromide (5.94 mmol) were added. The reaction mixture was heated at reflux for 18 h. After the resultant mixture was …
Number of citations: 3 search.proquest.com

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